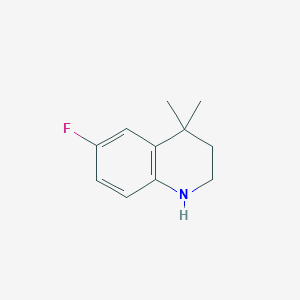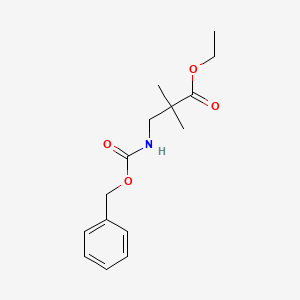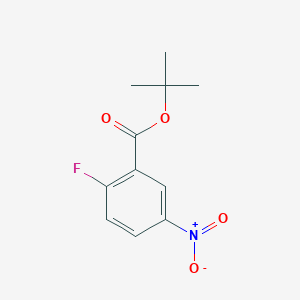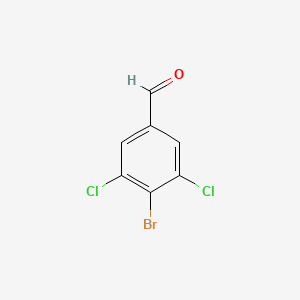
6-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 6-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline is a fluorinated tetrahydroquinoline derivative. While the provided papers do not directly discuss this exact compound, they do provide insights into similar fluorinated tetrahydroquinoline derivatives and their properties. For instance, the optical resolution of 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline (FTHQ) enantiomers was achieved using supercritical fluid extraction, indicating the potential for chiral separation of related compounds . Additionally, the resolution of racemic FTHQ by the N-phthaloyl derivative of the (R)-enantiomer suggests methods for enantiomeric enrichment .
Synthesis Analysis
The synthesis of related fluorinated tetrahydroquinoline derivatives often involves the formation of diastereoisomeric salts with chiral acids, followed by purification steps such as supercritical fluid extraction or recrystallization . These methods could potentially be adapted for the synthesis of 6-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline, although the specifics would depend on the substituents and the desired stereochemistry.
Molecular Structure Analysis
The influence of fluorine on the crystal packing of tetrahydroisoquinoline derivatives has been studied, revealing that weak interactions such as C–H...F play a significant role . These interactions could also be relevant to the molecular structure of 6-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline, affecting its solid-state conformation and properties.
Chemical Reactions Analysis
Fluorinated tetrahydroquinolines can undergo various chemical reactions. For example, the photochemistry of ciprofloxacin, a related compound, involves low-efficiency substitution of the 6-fluoro group and decarboxylation . These reactions highlight the reactivity of the fluorine atom in such compounds, which could be a consideration for the chemical behavior of 6-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated tetrahydroquinolines can be quite diverse. For instance, 6-Methoxy-4-quinolone exhibits strong fluorescence and high stability in a wide pH range, which could be indicative of the photophysical properties of similar compounds . The intramolecular charge transfer and dual fluorescence observed in NTC6, a planarized aminobenzonitrile tetrahydroquinoline, suggest that electronic properties such as dipole moments and energy gaps are important factors for these molecules .
科学的研究の応用
Resolution and Kinetics
6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline (FTHQ) has been the subject of various studies focusing on its resolution and reaction kinetics. In different solvents, FTHQ was resolved using tartaric acid derivatives, showcasing strong reaction kinetics and solvent dependence without solvation. This finding paved the way for proposing an economical resolution process incorporating a racemization step (Bálint et al., 2002). Additionally, the enantiomeric mixture of FTHQ was enriched through recrystallization, proving effective especially for mixtures with high starting enantiomeric purities (Bálint et al., 2000).
Supercritical Fluid Extraction
Supercritical fluid extraction using carbon dioxide was employed for separating FTHQ enantiomers. This method involved forming diastereoisomeric salts from the racemic base with tartaric acid, followed by purification through partial salt formation and supercritical fluid extraction of free enantiomers (Kmecz et al., 2001).
Catalytic and Synthetic Applications
Studies have illustrated the synthesis and catalytic applications of FTHQ derivatives. Notably, FTHQ was used in the synthesis of fluorinated 4-methyl-2-(3-pyridyl)-1,2,3,4-tetrahydroquinolines and their respective quinolines, crucial for pharmaceutical synthesis (Méndez & Kouznetsov, 2002). Additionally, the catalytic protocol involving chiral cationic ruthenium complexes efficiently hydrogenated a range of quinoline derivatives, including FTHQ, to produce tetrahydroquinolines, vital in pharmaceuticals (Wang et al., 2011).
特性
IUPAC Name |
6-fluoro-4,4-dimethyl-2,3-dihydro-1H-quinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN/c1-11(2)5-6-13-10-4-3-8(12)7-9(10)11/h3-4,7,13H,5-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYJFFYMQADHIRH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNC2=C1C=C(C=C2)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10626417 |
Source


|
| Record name | 6-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10626417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline | |
CAS RN |
345264-92-8 |
Source


|
| Record name | 6-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10626417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Bromo-1-[4-(bromomethyl)phenyl]ethan-1-one](/img/structure/B1344162.png)



![6-Benzyl-1,4,5,6,7,8-hexahydroimidazo-[4,5-d]azepine](/img/structure/B1344176.png)

![[4-(Pyridin-4-yl)phenyl]methanamine](/img/structure/B1344180.png)
![2-[3-(2-Pyridinyl)-1,2,4-oxadiazol-5-YL]-acetic acid](/img/structure/B1344182.png)

![Methyl 4-hydroxybenzo[b]thiophene-5-carboxylate](/img/structure/B1344184.png)



